molecular formula C19H13F2N3O4 B2498826 N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-52-6

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2498826
CAS No.: 899970-52-6
M. Wt: 385.327
InChI Key: OYSBHXWCNXDHTG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the nitrobenzyl group: This step might involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the difluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a difluorophenyl boronic acid or halide is coupled with the intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for conditions such as hypertension and angina, similar to other dihydropyridines.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridines act by modulating calcium channels, leading to effects on muscle contraction and neurotransmitter release. The nitro and difluorophenyl groups might enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar therapeutic uses.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both nitro and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSBHXWCNXDHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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